Product packaging for 5-Hydroxypyrimidine(Cat. No.:CAS No. 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5)

5-Hydroxypyrimidine

Cat. No.: B2451891
CAS No.: 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5
M. Wt: 96.089
InChI Key: LTXJLQINBYSQFU-UHFFFAOYSA-N
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Description

Historical Trajectory of 5-Hydroxypyrimidine (B18772) Investigation and its Unique Structural Attributes

The study of hydroxypyrimidines, including the 5-hydroxy isomer, has been a subject of scientific inquiry for a considerable time, driven by their biological relevance. A key structural attribute of this compound is its capacity for tautomerism, a phenomenon where the molecule can exist in different isomeric forms that can interconvert. researchgate.netnih.gov Specifically, it can exhibit keto-enol tautomerism. researchgate.net This dynamic equilibrium between different tautomeric forms is sensitive to the surrounding environment, such as the solvent, and can influence the molecule's reactivity and interaction with biological targets. researchgate.netacs.org The presence of the hydroxyl group at the 5-position also allows for various chemical modifications, including oxidation to form ketones or aldehydes, and substitution with other functional groups.

Current Research Frontiers and Prospective Avenues for this compound Studies

Current research on this compound and its derivatives is focused on harnessing its versatile chemical nature to create novel molecules with enhanced biological activities. Scientists are actively exploring its potential as a precursor for a wide range of compounds, including pharmaceuticals and agrochemicals. leapchem.comsmolecule.com For instance, derivatives of this compound are being investigated for their potential as anti-inflammatory agents, analgesics, and even as components in the development of advanced materials like polymers and dyes. leapchem.comsmolecule.com

The synthesis of various substituted this compound derivatives is a key area of investigation. For example, the synthesis of this compound-2-carboxylic acid has been achieved through multi-step reactions, providing a valuable intermediate for further chemical elaboration. google.comgoogle.com Researchers are also exploring the synthesis of other derivatives, such as 2-Chloro-5-hydroxypyrimidine, which serves as a crucial building block for antiviral, anticancer, and anti-inflammatory drugs. leapchem.com

Furthermore, the coordination chemistry of this compound derivatives is being explored. Studies have shown that these compounds can act as ligands, forming complexes with various metal ions. researchgate.netnepjol.info These metal complexes themselves can exhibit interesting biological properties and may have applications in areas such as catalysis and materials science.

The future of this compound research appears promising, with ongoing efforts to:

Develop more efficient and environmentally friendly synthetic routes to access a wider range of derivatives.

Conduct in-depth studies to elucidate the structure-activity relationships of these compounds, paving the way for the rational design of more potent and selective therapeutic agents.

Explore the potential of this compound-based materials in fields like electronics and gas storage. vulcanchem.com

Investigate the intricate details of its tautomeric equilibria and how this can be exploited to control its chemical and biological behavior. researchgate.netrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound26456-59-7C4H4N2O96.09
This compound-2-carboxylic acid345642-87-7C5H4N2O3140.10
2-Chloro-5-hydroxypyrimidine4983-28-2C4H3ClN2O130.53
2,4,6-Trimethyl-5-hydroxypyrimidineNot AvailableC7H10N2ONot Available
2,4-diamino-6-ethyl-5-hydroxypyrimidine83403-29-6C6H10N4O154.17

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O B2451891 5-Hydroxypyrimidine CAS No. 17043-94-6; 220560-87-2; 26456-59-7; 284682-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJLQINBYSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902471
Record name Pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51953-13-0, 26456-59-7
Record name Pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidin-5-ol
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Synthetic Methodologies for 5 Hydroxypyrimidine and Its Derivatives

Classical Approaches to 5-Hydroxypyrimidine (B18772) Synthesis

Traditional methods for synthesizing the this compound core often rely on well-established organic reactions, primarily cyclocondensation and ring transformation strategies.

Cyclocondensation Reactions in Pyrimidine (B1678525) Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a three-carbon component with a compound containing an amidine moiety. scialert.net A common approach involves the reaction between a β-keto ester and an amidine, often catalyzed by a base like sodium ethoxide, to form the pyrimidine ring. scialert.net For instance, the cyclocondensation of ethyl acetoacetate (B1235776) with pyridine-4-carboxamidine in the presence of sodium ethoxide yields 6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol.

Another variation includes the condensation of malononitrile (B47326) with formamide (B127407) or benzamidine, which leads to the formation of 4-amino-5-cyanopyrimidine. scialert.net Furthermore, pyrimidine-5-carboxaldehydes can be synthesized through the cyclocondensation of α-formylaroylketene dithioacetal with guanidine (B92328) or benzamidine. scialert.net A method for preparing 2,4-diamino-5-nitroso-6-hydroxypyrimidine involves the cyclization of methyl cyanoacetate (B8463686) and a guanidine salt in a sodium methoxide (B1231860) methanol (B129727) solution. google.com

A specific example for a derivative involves the synthesis of 2-hydroxy-5-bromopyrimidine. This is achieved by reacting 2-hydroxypyrimidine (B189755) with bromine at low temperatures (below 5°C). google.com

Strategic Ring Transformation Methods

Ring transformation reactions offer an alternative route to pyrimidine derivatives. These methods involve the conversion of one heterocyclic system into another. For example, a novel approach involves the sequential ring-opening and ring-closing reactions to convert para-substituted pyridines into meta-amino-substituted benzene (B151609) rings, which can be considered a form of skeletal editing. acs.org Another strategy involves the intramolecular cyclization of β-ketoenamides, initiated by decarboxylation, to produce uracil (B121893), which can then be converted to other pyrimidine derivatives. scialert.net

Contemporary and Sustainable Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and versatile methods. This has led to the emergence of transition metal-catalyzed reactions, green chemistry approaches, and flow chemistry applications for the synthesis of this compound derivatives.

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in modern organic synthesis by enabling a wide array of chemical transformations. mdpi.comnih.gov In the context of pyrimidine synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed. For example, the pyridin-4-yl group can be introduced at the 2-position of 2,4-dichloro-6-methylpyrimidine (B20014) by coupling it with pyridin-4-ylboronic acid using a palladium catalyst like Pd(PPh₃)₄.

A synthesis route for 5-hydroxy pyrimidine-2-carboxylic acid involves a copper-catalyzed reaction. The process starts with the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol in the presence of cuprous iodide and 1,10-phenanthroline (B135089) to form 5-benzyloxy-2-cyanopyrimidine. google.comgoogle.com This intermediate is then hydrolyzed under basic conditions to yield the final product. google.comgoogle.com

Reactant 1Reactant 2Catalyst SystemProductYield (%)Reference
5-bromo-2-cyanopyrimidinePhenylcarbinolCuprous iodide, 1,10-phenanthroline, Cesium carbonate5-benzyloxy-2-cyanopyrimidine~90 google.comgoogle.com
5-benzyloxy-2-cyanopyrimidinePotassium hydroxide-5-hydroxy pyrimidine-2-carboxylic acid67 google.com
2,4-dichloro-6-methylpyrimidinePyridin-4-ylboronic acidPd(PPh₃)₄, K₂CO₃4-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidine55-70

Green Chemistry Principles in this compound Synthesis (e.g., Catalyst-Free, Aqueous Media)

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that are environmentally benign. This includes catalyst-free reactions and the use of aqueous media. A notable example is the catalyst-free, multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. researchgate.netrsc.orgrsc.org This reaction is carried out in an aqueous ethanol (B145695) medium at 80°C and is characterized by faster reaction times and higher product yields. researchgate.netrsc.org The use of group-assisted purification (GAP) chemistry further simplifies the process by eliminating the need for column chromatography. researchgate.netrsc.orgrsc.org

ReactantsSolventConditionsKey FeaturesReference
2-aminothiazole, N',N'-dimethyl barbituric acid/barbituric acid, various aldehydesAqueous ethanol (1:1)80°C, Catalyst-freeMetal-free, Faster reaction, High yield, Simple purification researchgate.netrsc.orgrsc.org

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry has emerged as a powerful tool for improving synthetic efficiency, safety, and scalability. thalesnano.commdpi.comscielo.br Continuous-flow reactors offer advantages such as enhanced mixing, efficient heat transfer, and the ability to safely handle hazardous reagents and intermediates. scielo.brresearchgate.netnih.gov While specific applications directly for this compound are emerging, the use of flow chemistry for the synthesis of various pyrimidine derivatives and other heterocyclic compounds demonstrates its potential. thalesnano.commdpi.comscielo.br For instance, flow chemistry has been utilized in the synthesis of substituted pyrimidine derivatives for controlling undesired plant growth in crops. thalesnano.com The short residence times in flow reactors can lead to rapid synthesis and provide access to novel chemical structures. thalesnano.com

Regioselective Functionalization of the this compound Core

Achieving regioselectivity in the functionalization of the this compound scaffold is a significant challenge due to the presence of multiple potentially reactive sites. The electronic nature of the pyrimidine ring, with its electron-deficient character, and the influence of the hydroxyl group at the C5-position, dictate the reactivity and selectivity of synthetic transformations. Researchers have developed a variety of methods to control where new functional groups are introduced.

Advanced Hydroxylation Techniques for Pyrimidine Ring Systems

While the subject molecule is this compound, understanding advanced methods for introducing additional hydroxyl groups or for the initial synthesis is pertinent. Direct C-H hydroxylation of heterocycles like pyrimidine is challenging. acs.org However, innovative strategies have emerged for related nitrogenous heterocycles that offer potential pathways for pyrimidine systems.

One such advanced strategy involves the photochemical valence isomerization of pyridine (B92270) N-oxides, which allows for a formal C3-selective hydroxylation. acs.org This method circumvents the high oxidation potential of the pyridine ring by first oxidizing the nitrogen atom to an N-oxide. acs.org Subsequent photochemical rearrangement and acid-promoted ring-opening could yield the hydroxylated product. acs.org A similar N-oxide strategy could conceptually be applied to pyrimidine systems to achieve regioselective hydroxylation.

Another approach is the direct catalytic C-H hydroxylation using specialized catalysts. For instance, an iron-based complex has been shown to catalytically hydroxylate C-H bonds, offering a direct route to introduce hydroxyl groups without pre-functionalization. organic-chemistry.org The application of such catalysts to the this compound core could provide a means to install additional hydroxyl groups at specific positions, governed by the catalyst's directing effects and the intrinsic reactivity of the ring. A novel method for synthesizing 2-hydroxypyrimidines from isoxazoles has also been reported, involving N-O bond cleavage mediated by Mo₂(OAc)₄ and subsequent condensation with urea. organic-chemistry.org

Directed and Undirected C-H Functionalization Strategies

Carbon-hydrogen (C-H) functionalization has become a paramount tool in modern organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, thereby streamlining synthetic routes. sigmaaldrich.commt.com These strategies are broadly categorized as directed or undirected, each with distinct mechanisms for achieving regioselectivity.

Directed C-H Functionalization

In directed C-H functionalization, a directing group covalently attached to or inherent in the substrate positions a metal catalyst in close proximity to a specific C-H bond, facilitating its selective activation. sigmaaldrich.com The pyrimidine ring itself contains Lewis basic nitrogen atoms that can act as directing groups for organometallic C-H functionalization. sigmaaldrich.comresearchgate.net This has been exploited in various transformations. For example, pyrimidine-based directing groups have been used to facilitate the C-H activation step in dual catalytic systems involving photoredox catalysis for reactions like acylation. beilstein-journals.org

The hydroxyl group of this compound can also potentially direct functionalization to the adjacent C4 or C6 positions. The development of transition-metal-catalyzed methods applicable to complex molecules often relies on such inherent directing groups to achieve high levels of regiocontrol. acs.org A variety of metals, including palladium, rhodium, and ruthenium, are commonly employed in these catalytic cycles, which typically involve steps like concerted metalation-deprotonation (CMD). sigmaaldrich.comthieme-connect.com Steric factors often play a dominant role in determining which C-H bond is activated in CMD-type processes. sigmaaldrich.com

Undirected C-H Functionalization

Undirected C-H functionalization occurs in molecules that lack a directing group. acs.org In these cases, selectivity is governed by the intrinsic electronic and steric properties of the substrate. Functionalizing the electron-deficient pyrimidine ring without a directing group presents a significant challenge, as multiple C-H bonds possess similar reactivity. acs.orgthieme-connect.com

The inherent electronic properties of the pyrimidine ring make it susceptible to nucleophilic attack at the activated C2, C4, and C6 positions. thieme-connect.com This characteristic can be exploited in certain C-H functionalization reactions. For instance, palladium-catalyzed oxidative heteroarylation of pyrimidine with other heteroarenes can occur via a double C-H activation mechanism, though this often requires high temperatures and specific ligands and additives. thieme-connect.com The challenge lies in controlling the site of reaction, as subtle factors determine the outcome. sigmaaldrich.com Despite the difficulties, undirected approaches are valuable as they expand the range of substrates that can be modified without the need to install and later remove a directing group. acs.org

Table 1: Examples of C-H Functionalization Reactions on Pyrimidine Systems
Reaction TypeCatalyst/ReagentPosition(s) FunctionalizedKey FeaturesReference
C5-Arylation (Directed)Pd(OAc)₂, Ag₂CO₃C5Dehydrogenative coupling with polyfluoroarenes. rsc.org
C3-Alkenylation (Directed)Pd(OAc)₂, Ag₂CO₃C3Applicable to substituted pyridines and pyrimidines. nih.gov
Oxidative Heteroarylation (Undirected)Pd(OAc)₂, AgOAc, 1,10-phenanthrolineMultipleDouble C-H activation between pyrimidine and another heteroarene. thieme-connect.com
C2-Amination (Site-Selective)Mechanism-based reagent designC2Forms pyrimidinyl iminium salt intermediates for conversion to amines. researchgate.net
Radical Cross-Coupling (Undirected)Aryl hydrazines (metal-free)α-carbon to pyridoneArylation of a hydroxypyridine moiety under mild conditions. rsc.orgresearchgate.net

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry. For this compound analogs, chirality can be introduced either by functionalizing the core with a chiral substituent or by creating a stereocenter on the pyrimidine ring itself.

A powerful method for synthesizing chiral pyrimidine derivatives is through rhodium-catalyzed asymmetric allylation. This approach has been used to create chiral pyrimidine acyclic nucleosides with high regio- and enantioselectivity (up to 99% ee). nih.gov The reaction couples pyrimidines with racemic allylic carbonates using a chiral diphosphine ligand in conjunction with a rhodium catalyst, proceeding under neutral conditions to yield branched N-allylpyrimidine analogs. nih.gov This methodology could be directly applied to this compound to generate chiral side chains at one of the ring's nitrogen atoms.

Another strategy involves the enantioselective reduction of a prochiral pyrimidine derivative. Organocatalytic transfer hydrogenation, using a chiral phosphoric acid (CPA) and a Hantzsch ester as the hydrogen source, has been successfully employed for the dearomatization of 2-hydroxypyrimidines. mdpi.com This process creates enantiomerically enriched 3,4-dihydropyrimidin-2(1H)-ones, introducing a stereocenter to the heterocyclic ring. mdpi.com A similar dearomatization strategy could potentially be adapted for this compound systems to generate chiral, partially saturated analogs.

Furthermore, chirality can be introduced via the asymmetric α-hydroxylation of a precursor molecule using a chiral organocatalyst. researchgate.net While demonstrated in the synthesis of camptothecin, the principle of using a bifunctional organocatalyst to control the stereoselective introduction of a hydroxyl group adjacent to a carbonyl could be adapted for precursors to complex this compound analogs. researchgate.net

Table 2: Methodologies for Enantioselective Synthesis of Chiral Pyrimidine Analogs
MethodologyCatalyst/Reagent SystemType of Chirality IntroducedKey FeaturesReference
Asymmetric Allylation[Rh(COD)Cl]₂ / Chiral DiphosphineChiral N-allyl side chainHigh regio- and enantioselectivity (up to 99% ee) under neutral conditions. nih.gov
Organocatalytic Transfer HydrogenationChiral Phosphoric Acid (CPA) / Hantzsch EsterChiral center on the pyrimidine ringDearomatization of pyrimidin-2-ones to form chiral dihydropyrimidinones. mdpi.com
Asymmetric α-HydroxylationChiral Guanidine-Urea OrganocatalystChiral center via hydroxylationConstructs stereocenters in lactone precursors for complex heterocycles. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxypyrimidine

Tautomerism and Aromaticity in 5-Hydroxypyrimidine (B18772) Systems

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental characteristic of hydroxypyrimidines. This phenomenon significantly influences their chemical properties, reactivity, and biological function. In the case of this compound, the principal tautomeric relationship is the keto-enol equilibrium.

This compound can exist in multiple tautomeric forms, primarily the enol form (this compound) and its corresponding keto tautomers (pyrimidin-5(2H)-one, pyrimidin-5(4H)-one, and pyrimidin-5(6H)-one). researchgate.net The relative stability and population of these tautomers are dictated by factors such as aromaticity, intramolecular interactions, and the surrounding environment. researchgate.netnih.gov

The enol form, possessing a hydroxyl group on an aromatic pyrimidine (B1678525) ring, benefits from the thermodynamic stability associated with aromaticity. nih.gov Conversely, the formation of keto tautomers involves the migration of a proton from the hydroxyl group to a ring nitrogen atom, which disrupts the cyclic π-electron delocalization of the aromatic system. researchgate.netnih.gov Quantum-chemical calculations and experimental studies on analogous systems like hydroxypyridines and other hydroxypyrimidines consistently show that the enol form is generally more stable in the gas phase. nih.govchemicalbook.comresearchgate.net For instance, studies on 4-hydroxypyrimidine (B43898) have shown that while it can undergo keto-enol tautomerization, the equilibrium is influenced by the specific substitution pattern. researchgate.netnih.gov

The interconversion between these tautomeric forms involves proton transfer, which can occur directly within the molecule or be mediated by solvent molecules. tandfonline.com While direct intramolecular proton transfer often involves a high energy barrier, solvent-assisted pathways, particularly with protic solvents like water, can significantly lower the activation energy, facilitating more rapid equilibration. tandfonline.comarxiv.org The dynamics of this interconversion are crucial, as even minor tautomers present in the equilibrium can be the reactive species in certain chemical transformations.

Table 1: Possible Tautomeric Forms of this compound This table is illustrative, based on the general principles of tautomerism in hydroxypyrimidines.

Tautomer Name Structure Type Key Features
This compound Enol Aromatic ring, -OH group at C5
Pyrimidin-5(2H)-one Keto Non-aromatic diene system, C=O at C5, N-H at N1 or N3

The tautomeric equilibrium of hydroxypyrimidines is highly sensitive to the surrounding medium. acs.orgnih.gov Solvents can influence the relative stability of tautomers through various interactions, such as hydrogen bonding and dielectric effects. wuxibiology.comresearchgate.net

Solvent Polarity: In general, for related hydroxypyridine systems, polar solvents tend to favor the more polar tautomer. acs.orgsemanticscholar.org For this compound, the zwitterionic keto form can be stabilized by polar solvents, shifting the equilibrium away from the less polar enol form. researchgate.net Studies on 2-hydroxypyridine (B17775) show a clear shift from the hydroxy form to the keto (pyridone) form in the presence of water, which stabilizes the keto tautomer through hydrogen bonding. arxiv.orgwuxibiology.com The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor. researchgate.netresearchgate.net

Substituents: The presence of other substituents on the pyrimidine ring can electronically influence the acidity of the hydroxyl proton and the basicity of the ring nitrogens, thereby altering the tautomeric preference. tandfonline.comacs.org

Electron-donating groups (EDGs) increase the electron density in the ring, which can stabilize the protonated nitrogen in the keto form, potentially shifting the equilibrium towards it.

Electron-withdrawing groups (EWGs) decrease the electron density, making the ring nitrogens less basic and favoring the enol form. Studies on substituted 2-hydroxypyridines have demonstrated that the electronic effect of substituents can be quantitatively analyzed to predict tautomeric constants in different solvents. semanticscholar.orgresearchgate.net

Keto-Enol Tautomeric Equilibria and Interconversion Dynamics

Electrophilic and Nucleophilic Aromatic Substitution Reactions of this compound

The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character makes it susceptible to nucleophilic attack but relatively deactivated towards electrophilic substitution compared to benzene (B151609). gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution, especially when a good leaving group (like a halide) is present at an activated position (ortho or para to a nitrogen atom). gcwgandhinagar.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For pyrimidines, positions 2, 4, and 6 are particularly activated towards nucleophilic attack. While this compound itself does not have a leaving group at these positions, a halogenated derivative like 2,4-dichloro-5-hydroxypyrimidine would be highly reactive towards nucleophiles. The hydroxyl group at C5, being an electron-donating group, would slightly decrease the ring's electrophilicity compared to an unsubstituted pyrimidine, but the dominant effect of the ring nitrogens still favors SNAr. d-nb.info Studies on the SNAr of 2,4,5-trichloropyrimidine (B44654) show high regioselectivity, with nucleophiles preferentially attacking the 4-position. d-nb.inforsc.org

Radical Chemistry and Oxidation-Reduction Pathways Involving this compound

This compound and its derivatives, particularly nucleosides, are susceptible to oxidation, often initiated by radical species like the hydroxyl radical (•OH). nih.govresearchgate.net These reactions are significant in the context of oxidative DNA damage.

The oxidation of this compound nucleosides, such as 5-hydroxy-2'-deoxycytidine (B120496) (5-oh-dCyd) and 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dUrd), proceeds through a cascade of reactions. acs.orgnih.gov 5-Hydroxypyrimidines possess a relatively low oxidation potential, making them susceptible to further oxidation. nih.govresearchgate.net

The reaction of •OH with cytosine derivatives can lead to the formation of 5-hydroxypyrimidines. nih.gov Subsequent one-electron oxidation of these 5-hydroxy intermediates leads to a series of decomposition reactions. researchgate.net For example, the oxidation of 5-oh-dUrd involves intermediates like dialuric acid and isodialuric acid, which can then undergo ring contraction. acs.orgnih.gov A key final product identified from the oxidation of both 5-oh-dCyd and 5-oh-dUrd is N¹-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxyhydantoin (5-oh-dHyd). acs.orgnih.gov This product can further isomerize to an α-hydroxy-ketone isomer, N¹-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxyimidazolidine-2,5-dione (iso-4-oh-dHyd). acs.orgnih.gov

Table 2: Major Products from the Oxidation of this compound Nucleosides

Precursor Key Intermediates Final Products Citation
5-hydroxy-2'-deoxyuridine (5-oh-dUrd) Dialuric acid, Isodialuric acid 5-hydroxyhydantoin (5-oh-dHyd), iso-4-hydroxyhydantoin (iso-4-oh-dHyd) acs.orgnih.gov

Coordination Chemistry and Ligand Properties of this compound

The this compound scaffold, particularly when bearing additional donor groups, can act as a versatile ligand in coordination chemistry. The presence of the hydroxyl group and the ring nitrogen atoms provides multiple potential coordination sites for metal ions.

While the coordination chemistry of unsubstituted this compound is not extensively documented, derivatives such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (which contains the this compound core) have been shown to form a variety of metal complexes. nih.govscispace.comresearchgate.netnih.gov

In these complexes, the ligand typically acts as a bidentate chelate. nih.govresearchgate.net Coordination occurs through the deprotonated oxygen of the hydroxyl group at position 5 and one of the nitrogen atoms from an adjacent amino group. nih.govscispace.comresearchgate.net This forms a stable five-membered chelate ring with the metal center. The thione group and the other ring nitrogen may or may not participate in coordination depending on the metal and reaction conditions. researchgate.net

A range of transition metals have been used to synthesize complexes with this ligand, resulting in diverse structures and coordination geometries. nih.govnih.gov

Table 3: Examples of Metal Complexes with a Substituted this compound Ligand Ligand (LH) = 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione

Complex Formula Metal Ion(s) Proposed Geometry Citation
[M₂O₅L₂(H₂O)₂]·H₂O Mo(V), W(V) Oxo-bridged dinuclear, Octahedral nih.govscispace.comresearchgate.net
[RuL₂(H₂O)₂]·H₂O Ru(III) Mononuclear, Octahedral nih.govscispace.comresearchgate.net
[ML₃]·xH₂O Rh(III), Ir(III) Mononuclear, Octahedral nih.govscispace.comresearchgate.net
[PdL₂]·2H₂O Pd(II) Mononuclear, Square Planar nih.govscispace.comresearchgate.net
[ReOL₂(PPh₃)]Cl Re(V) Mononuclear, Octahedral nih.govscispace.com

Spectroscopic analyses, including IR, NMR, and UV-Vis, are crucial for characterizing these complexes. nih.gov For instance, the disappearance of the O-H proton signal in the ¹H NMR spectrum of the complexes confirms the deprotonation of the hydroxyl group upon coordination to the metal ion. nih.gov The coordination geometries are assigned based on a combination of spectroscopic and magnetic susceptibility data, revealing both mononuclear and dinuclear structures with octahedral or square planar arrangements around the metal centers. nih.govresearchgate.netnih.gov

Ligand Binding Modes and Supramolecular Assembly

The molecular architecture of this compound, featuring both hydrogen bond donors (hydroxyl group) and acceptors (pyrimidine nitrogens), facilitates its participation in diverse ligand binding interactions and the formation of complex supramolecular structures. Research into its derivatives further illuminates the versatility of this scaffold in coordination chemistry and crystal engineering.

Derivatives of this compound demonstrate a range of coordination behaviors, acting as versatile ligands for various metal ions. For instance, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (LH) has been shown to form numerous metal complexes. scispace.comresearchgate.netnih.gov In these interactions, the ligand typically exists in its thione form and, after deprotonation of the hydroxyl group, acts as a bidentate chelate. scispace.comresearchgate.net Coordination with metal ions occurs through the deprotonated hydroxyl oxygen at position 5 and the nitrogen atom of one of the amino groups, leading to the formation of various mononuclear and oxo-bridged dinuclear structures. scispace.comresearchgate.netnih.gov The resulting metal complexes exhibit diverse coordination geometries, including octahedral and square planar arrangements. scispace.comresearchgate.net

In contrast, studies on 2-mercapto-4,6-diamino-5-hydroxypyrimidine (HMDAHP) have shown it behaving as a bidentate ligand that forms four-membered cyclic nitrogen-sulfur chelates, without the involvement of the hydroxyl or amino groups in complexation. tsijournals.com Another derivative, 5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone, coordinates as an anionic tridentate ligand with palladium(II). nepjol.info In this case, binding occurs through the pyridyl nitrogen, the imine nitrogen, and a deprotonated thiolato sulfur atom, creating two stable five-membered chelate rings around the metal center. nepjol.info

The supramolecular assembly of this compound and its analogues is largely governed by a network of non-covalent interactions, primarily hydrogen bonding and π–π stacking. nih.gov Crystal structure analysis of N′-hydroxypyrimidine-2-carboximidamide reveals that molecules are linked by pairs of N—H⋯O hydrogen bonds to form inversion dimers. nih.gov These dimers are further interconnected through O—H⋯N and N—H⋯N hydrogen bonds, resulting in the formation of extensive sheet structures. nih.gov The stability of this crystal structure is enhanced by offset π–π stacking interactions between adjacent pyrimidine rings, with a centroid–centroid distance of 3.622 (1) Å. nih.gov

The ability of hydroxypyridines to form extended hydrogen-bonded networks is a key feature of their solid-state chemistry. researchgate.netresearchgate.net These interactions can lead to the creation of discrete supramolecular units or extended one-, two-, or three-dimensional architectures. researchgate.netresearchgate.net The interplay between different hydrogen bond donors and acceptors within the molecule and with co-formers allows for the rational design of new crystalline solids. rsc.org

Table 1: Examples of Metal Complexes with this compound Derivatives

LigandMetal Ion(s)Complex Formula ExampleCoordination ModeResulting GeometryReference(s)
4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻)Mo(VI), W(VI)[M₂O₅L₂(H₂O)₂]Bidentate (O, N)Dinuclear, Octahedral scispace.comresearchgate.netnih.gov
4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻)Ru(II)[RuL₂(H₂O)₂]Bidentate (O, N)Mononuclear, Octahedral scispace.comresearchgate.netnih.gov
4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻)Rh(III), Ir(III)[ML₃]Bidentate (O, N)Mononuclear, Octahedral scispace.comresearchgate.netnih.gov
4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione (L⁻)Pd(II)[PdL₂]Bidentate (O, N)Mononuclear, Square Planar scispace.comresearchgate.net
5-hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone (HPyEt)Pd(II)[Pd(PyEt)Cl]Tridentate (N, N, S)Mononuclear, Square Planar nepjol.info
2-mercapto-4,6-diamino-5-hydroxypyrimidine (HMDAHP)Fe(III), Ni(II), Ag(I), Ru(II)Not specifiedBidentate (N, S)Four-membered chelate tsijournals.comresearchgate.net

Table 2: Hydrogen Bonding and Supramolecular Motifs in a this compound Derivative

CompoundInteraction TypeSupramolecular MotifResulting AssemblyReference(s)
N′-hydroxypyrimidine-2-carboximidamideN—H⋯OR²₂(10) ringInversion Dimer nih.gov
N′-hydroxypyrimidine-2-carboximidamideN—H⋯NC(4) chainSheet structure nih.gov
N′-hydroxypyrimidine-2-carboximidamideO—H⋯N-Links dimers into sheets nih.gov
N′-hydroxypyrimidine-2-carboximidamideπ–π stackingOffset stackingStabilizes crystal packing nih.gov

Derivatization Strategies and Structure Reactivity Relationships in 5 Hydroxypyrimidine Scaffolds

Site-Specific C-, O-, and N-Substitution Reactions

The functionalization of 5-hydroxypyrimidine (B18772) can be achieved with considerable regioselectivity at its carbon, oxygen, and nitrogen atoms. The presence of activating groups, such as hydroxyl or amino moieties, can facilitate electrophilic substitution at the C5 position. chemicalbook.comresearchgate.net However, the most synthetically versatile reactions involve the ambident nucleophilicity of the hydroxypyrimidine system, leading to competitive O- and N-substitutions.

The alkylation of hydroxypyrimidines is a well-studied transformation that demonstrates the principles of structure-reactivity relationships. The outcome of these reactions—whether substitution occurs at the oxygen (O-alkylation) or a ring nitrogen (N-alkylation)—is highly sensitive to the reaction conditions. mdpi.com Factors such as the nature of the cation, the solvent, the leaving group of the alkylating agent, and temperature all play a critical role in directing the regioselectivity. mdpi.comacs.orgrsc.org

Studies on related hydroxypyrimidine systems, such as pyrimidin-2(1H)-ones, show that alkylation reactions often favor the nitrogen site. rsc.org However, the use of specific reagents and conditions can steer the reaction towards the desired O-alkylated product. For instance, employing silver salts (e.g., Ag2CO3) has been shown to increase the yield of the O-isomer compared to alkali metal salts. acs.orgrsc.org More recently, cesium carbonate (Cs2CO3) in anhydrous DMF has been reported as a highly effective system for achieving regioselective O-alkylation of pyrimidinones (B12756618) at room temperature, suggesting that the larger, softer cesium cation plays a crucial role in favoring substitution at the oxygen atom. rsc.org In contrast, harder electrophiles tend to alkylate at the oxygen, while softer electrophiles prefer the nitrogen atom. wiley-vch.de

Nucleophilic aromatic substitution (SNAr) is another powerful tool, especially on pyrimidine (B1678525) rings bearing leaving groups like halogens. The regioselectivity of SNAr on dichloropyrimidines is sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com While 2,4-dichloropyrimidine (B19661) typically undergoes substitution at the C4 position, an electron-donating group at C6 can reverse this selectivity, favoring substitution at C2. wuxiapptec.com This highlights the intricate electronic effects that govern reactivity.

Annulation and Heterocyclic Ring Expansion Reactions

Annulation reactions, which construct a new ring onto an existing scaffold, are powerful strategies for generating structural diversity. The Robinson annulation, a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a prime example of a ring-forming reaction that creates a six-membered ring. masterorganicchemistry.comnumberanalytics.com While typically used for carbocyclic systems, aza-Robinson annulation strategies have been developed for the synthesis of fused N-heterocyclic systems. researchgate.netacs.org

Diels-Alder reactions represent another key annulation method. Pyrimidines are generally unreactive as dienes in these cycloadditions due to their electron-deficient nature, often requiring harsh reaction conditions. acs.orgchemrxiv.org However, recent strategies have been developed to "activate" the pyrimidine ring. For example, conversion of 2-halopyrimidines into 2-hydrazonylpyrimidines, followed by trifluoroacetylation, dramatically increases their reactivity. acs.orgnih.gov This activation, explained by quantum mechanical calculations as a pre-distortion of the substrate into a transition-state-like geometry, enables intramolecular Diels-Alder reactions to proceed under mild conditions, yielding fused aza-indazoles. chemrxiv.orgnih.gov Another approach involves the thermal generation of pyrimidine o-quinodimethanes, which can then participate in Diels-Alder reactions with various dienophiles to produce tetrahydroquinazoline (B156257) and quinazoline (B50416) derivatives. eurekaselect.com

Ring expansion reactions provide a pathway to larger heterocyclic systems from the pyrimidine core. For instance, pyrimidines can undergo ring expansion to form seven-membered 1,3-diazepine derivatives. mdpi.com This transformation can be achieved by reacting pyrimidine precursors with various nucleophiles. Similarly, the reaction of certain imidazoles and pyrazoles with dichlorocarbene (B158193) has been shown to yield pyrimidine and pyridazine (B1198779) products, respectively, demonstrating a ring expansion pathway from five- to six-membered heterocycles. rsc.org Quaternization of the pyrimidine ring can also make it more susceptible to nucleophilic attack that leads to ring transformations. wur.nl

Quantitative Structure-Reactivity and Structure-Property Correlations

Quantitative structure-activity relationship (QSAR) and structure-property relationship studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. benthamdirect.comeurekaselect.com These models are invaluable in medicinal chemistry for predicting the activity of new derivatives and guiding the design of more potent molecules.

For pyrimidine derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. researchgate.net A notable example is the analysis of 3-hydroxypyrimidine-2,4-dione derivatives as inhibitors of the HIV reverse transcriptase (RT)-associated ribonuclease H (RNase H) domain. researchgate.netnih.govimist.ma In these studies, the inhibitory activity (expressed as pIC50) of a series of compounds is correlated with various calculated molecular descriptors.

Several statistical methods are employed, including Multiple Linear Regression (MLR) and genetic algorithm-based Partial Least Squares (GA-PLS). researchgate.netnih.gov These analyses have identified key descriptors that influence inhibitory activity, including 2D autocorrelations, topological, atom-centered, and geometrical descriptors. researchgate.netnih.govnih.gov For instance, a 3D-QSAR study on 3-hydroxypyrimidine-2,4-diones generated robust models (CoMFA and CoMSIA) that showed excellent predictive ability for inhibitory potency against HIV RNase H. rsc.org

The Hammett equation provides another powerful tool for quantitatively assessing structure-reactivity relationships, particularly the influence of substituents on reaction rates. csic.esresearchgate.net Hammett plots, which correlate reaction rate constants with substituent constants (σ), can reveal mechanistic details. For N-(5-substituted-pyrimidin-2-yl)anilines, Hammett plots of the rotational barriers around the N-Ar bonds showed a good linear correlation with σp constants, indicating a strong dependence on the electronic effects of the substituents. csic.es In some cases, nonlinear Hammett plots are observed, which can indicate a change in the rate-determining step of a reaction or significant resonance effects within a series of compounds. rsc.org Such analyses provide deep insight into how electronic perturbations on the pyrimidine scaffold translate into changes in reactivity and molecular properties.

Applications in Advanced Chemical Systems and Materials Science

5-Hydroxypyrimidine (B18772) in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the organization is governed by reversible, non-covalent interactions. wikipedia.org Within this field, this compound is a significant molecule due to its capacity for self-assembly, a process where molecules spontaneously form ordered structures. wikipedia.orgmdpi.com This self-assembly is driven by specific intermolecular forces, making this compound a valuable tecton, or building block, for constructing complex supramolecular architectures. frontiersin.org

Design of Hydrogen Bonding Motifs and Assemblies

The hydroxyl group and nitrogen atoms in the this compound ring are prime sites for hydrogen bonding, a directional, non-covalent interaction crucial for creating specific molecular arrangements. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the pyrimidine (B1678525) nitrogen atoms can act as acceptors. This dual functionality allows for the formation of robust and predictable hydrogen-bonding motifs. d-nb.info

For instance, derivatives of hydroxypyrimidines have been shown to form one-dimensional and three-dimensional hydrogen-bonding networks. nih.gov The specific patterns of these networks can be influenced by the presence of other functional groups on the pyrimidine ring. In the solid state, these interactions dictate the crystal packing, often leading to layered or polymeric structures. qut.edu.au The energy of these hydrogen bonds, typically in the range of 5 to 150 kJ/mol, is significant enough to create stable assemblies. nih.gov

The ability to form these well-defined hydrogen-bonded structures is fundamental to the use of this compound in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. wikipedia.org

Exploration of π-π Stacking Interactions in Molecular Architectures

In addition to hydrogen bonding, the aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. These non-covalent interactions occur between the electron clouds of adjacent aromatic rings, contributing to the stability of molecular assemblies. The planar structure of the pyrimidine ring is conducive to these stacking arrangements. vulcanchem.com

The interplay between hydrogen bonding and π-π stacking is a key factor in the formation of complex three-dimensional supramolecular structures. qut.edu.au For example, in certain crystal structures, layers formed by hydrogen bonding are further stabilized by π-π interactions between the pyrimidine rings of adjacent layers. qut.edu.au The combination of these forces allows for the construction of intricate and stable molecular architectures. The influence of π-π stacking can be modulated by the introduction of various substituents on the pyrimidine ring, which can alter the electronic properties and steric hindrance of the molecule. mdpi.com

Role of this compound in Functional Materials Development

The versatility of this compound as a chemical precursor and a ligand has led to its use in the creation of a variety of functional materials with applications ranging from industrial coatings to advanced porous materials. leapchem.comjecibiochem.comdntb.gov.uawikipedia.orgrsc.orgsioc-journal.cn

Precursors for Advanced Polymers and Coatings

This compound and its derivatives serve as important intermediates in the synthesis of specialized polymers and coatings. leapchem.commdpi.com The reactive hydroxyl group can be modified or participate in polymerization reactions to build larger macromolecular structures. For example, pyrimidine-containing polymers are being explored for applications in self-healing materials, where hydrogen bonding interactions can allow for the reversible breaking and reforming of the material. mdpi.com

In the field of coatings, these compounds can be incorporated to enhance properties such as adhesion, durability, and chemical resistance. leapchem.comosti.gov The synthesis of polymers with specific functionalities often begins with building blocks like hydroxypyrimidines, which can be tailored to achieve desired material characteristics. osti.gov

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The nitrogen atoms and the hydroxyl group of this compound and its derivatives make them excellent candidates for use as ligands in the synthesis of MOFs and other coordination polymers. dntb.gov.uamdpi.com

These ligands can coordinate with metal centers to form extended one-, two-, or three-dimensional networks. wikipedia.orgmdpi.com The structure and properties of the resulting MOF are highly dependent on the geometry and functionality of the organic linker. For instance, a 2D-MOF based on copper and 4-hydroxypyrimidine-5-carbonitrile (B114317) has been reported. rsc.org Another example involves the use of pyrimidine-5-carboxylate as a ligand to create MOFs with Co(2+), Cd(2+), and Cu(2+), resulting in frameworks with well-defined topologies and potential applications in gas sorption. researchgate.net The ability to tune the pore size and chemical environment within MOFs by careful selection of ligands like hydroxypyrimidine derivatives is a key driver of research in this area. wikipedia.orgresearchgate.net

This compound as a Building Block for Organic Optoelectronic Materials

Organic optoelectronic materials are organic compounds that can convert light into electricity or vice versa, and they are central to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The π-conjugated system of the pyrimidine ring, combined with the electronic influence of the hydroxyl group, makes this compound a promising building block for these materials. wikipedia.org

The incorporation of pyrimidine moieties into larger conjugated molecules can influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These energy levels are critical for the performance of optoelectronic devices. Research has shown that pyrimidine-based materials can exhibit interesting photophysical properties, including light absorption and emission in the visible spectrum. researchgate.net

For example, some pyrimidine derivatives have been investigated as n-type materials for use in OLEDs and photovoltaic devices. researchgate.net The ability to chemically modify the this compound core allows for the fine-tuning of the optoelectronic properties to meet the specific requirements of different device applications. sioc-journal.cnrsc.org

Mechanistic Biological and Biochemical Studies Excluding Clinical Data

Role of 5-Hydroxypyrimidine (B18772) in Non-Human Biological Systems

The function of this compound and its isomers extends into the metabolic and biochemical processes of various non-human organisms, from microbes to plants.

In microorganisms, the degradation of pyrimidine (B1678525) and its derivatives is a critical metabolic capability. While direct pathways for this compound are not extensively detailed, the metabolism of closely related hydroxypyridines in various bacteria provides significant insights. Typically, these pathways are initiated by hydroxylation, followed by ring cleavage.

For instance, several bacterial species, including those from the genera Arthrobacter, Achromobacter, and Burkholderia, metabolize hydroxypyridines. nih.gov The degradation often commences with hydroxylation to form dihydroxy- or trihydroxy-intermediates. patsnap.com In Achromobacter species, 2- and 3-hydroxypyridine (B118123) are metabolized via the maleamate (B1239421) pathway, which involves pyridine-2,5-diol as a central intermediate. nih.gov Similarly, the catabolism of 4-hydroxypyridine (B47283) in an Agrobacterium sp. involves an initial hydroxylation to pyridine-3,4-diol, catalyzed by a mono-oxygenase. researchgate.net In Burkholderia sp. strain MAK1, the degradation of 2-hydroxypyridine (B17775) is initiated by a recently identified 2-hydroxypyridine 5-monooxygenase, which converts it to 2,5-dihydroxypyridine. nih.gov

A notable pathway involving a hydroxypyrimidine intermediate is the thiamin (Vitamin B1) salvage pathway in Bacillus subtilis. The enzyme TenA (thiaminase II) catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine (a degradation product of thiamin) to form 4-hydroxy-5-aminomethyl-2-methylpyrimidine. This salvaged hydroxypyrimidine is then phosphorylated and re-enters the de novo thiamin biosynthesis pathway. mpg.de

The table below summarizes key enzymes from microbial pathways that act on hydroxypyridine analogs.

EnzymeOrganismSubstrate/AnalogProductMetabolic Pathway
TenA (Thiaminase II) Bacillus subtilis4-amino-5-aminomethyl-2-methylpyrimidine4-hydroxy-5-aminomethyl-2-methylpyrimidineThiamin Salvage mpg.de
4-Hydroxypyridine-3-hydroxylase Agrobacterium sp.4-HydroxypyridinePyridine-3,4-diolPyridine (B92270) Degradation researchgate.net
2-Hydroxypyridine 5-monooxygenase Burkholderia sp. MAK12-Hydroxypyridine2,5-DihydroxypyridinePyridine Degradation nih.gov
Pyridine-2,5-diol dioxygenase Achromobacter sp.Pyridine-2,5-diolMaleamate and FormatePyridine Degradation nih.gov
2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) Mesorhizobium loti2-methyl-3-hydroxypyridine-5-carboxylic acidE-2-acetaminomethylene succinateVitamin B6 Degradation nih.govresearchgate.net

In the plant kingdom, pyrimidine metabolism is fundamental for synthesizing nucleic acids and other essential molecules. nih.gov The primary catabolic route for pyrimidines like uracil (B121893) and thymine (B56734) in plants is a three-step reductive pathway that recycles nitrogen and produces β-alanine, a precursor for pantothenate (Vitamin B5). nih.govresearchgate.netmedchemexpress.com This pathway involves the sequential action of dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. researchgate.net

While a specific metabolic pathway for this compound has not been elucidated in plants, various related compounds have been identified. For example, 4-hydroxypyridine has been detected in Arabidopsis thaliana. Furthermore, a novel compound, 2-Isopropenyl-1-methoxyl-7,7-dimethyl-4,9-imidazo-5-hydroxy pyrimidine (named Alchorneinol), was isolated from the root bark of the plant Alchornea hirtella. researchgate.net Another derivative, 2-Hydroxymethyl-5-hydroxypyridine, has been isolated from the seeds of Sterculia lychnophora. gsconlinepress.com

Additionally, pyrimidine derivatives have been investigated for their roles as plant growth regulators, demonstrating auxin-like and cytokinin-like effects that can enhance the growth of both shoot and root systems in crops like wheat and pea. researchgate.netnih.govimrpress.com Certain synthetic hydroxypyrimidine derivatives have also been developed as herbicides that target key plant enzymes like photosystem II. oup.com

Investigations in Microbial Metabolism Pathways

Enzymatic Transformations Involving this compound or its Analogs

Enzymes play a central role in the biosynthesis, modification, and degradation of pyrimidines. The study of their interaction with this compound and its analogs provides critical information on catalytic and inhibitory mechanisms at a molecular level.

The catalytic mechanisms for enzymes acting on hydroxypyrimidines often involve metal cofactors, specific amino acid residues, and significant conformational changes. These reactions range from hydrolysis and oxidation to ring cleavage.

A prominent example is cytosine deaminase , which catalyzes the hydrolytic deamination of cytosine to uracil. The yeast enzyme can be inhibited by 2-hydroxypyrimidine (B189755), which binds in the active site as a hydrated adduct, acting as a transition-state analog. In this complex, an essential zinc ion is coordinated by the 4-hydroxyl group of the inhibitor analog and three residues from the enzyme (His62, Cys91, and Cys94). researchgate.net Substrate binding induces a conformational change that seals the active site from the solvent. researchgate.net

Another well-studied enzyme is 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) from Mesorhizobium loti, part of the Vitamin B6 degradation pathway. nih.govresearchgate.net This flavin-dependent enzyme catalyzes the oxidative ring opening of its substrate. Crystal structures show the substrate, 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC), bound in a large active site pocket. Unlike many enzymes, MHPCO makes no direct hydrogen bonds with its substrate; instead, interactions are mediated by water molecules. The 3-hydroxyl group of MHPC forms a water-mediated hydrogen bond to Tyr223, and the ring nitrogen is hydrogen-bonded to Tyr82 via another water molecule. nih.gov

The thiamin salvage enzyme TenA from B. subtilis provides another mechanistic model. It catalyzes the substitution of an amino group with a hydroxyl group on a pyrimidine ring. The proposed mechanism is an addition-elimination reaction, where an active site cysteine residue attacks the C6 position of the pyrimidine ring, leading to the expulsion of the amino group as a leaving group. mpg.de

Many enzymatic transformations follow complex kinetics, such as the Ping-Pong mechanism (also known as a double-displacement mechanism). In this type of reaction, the first substrate binds and modifies the enzyme (e.g., by transferring a functional group) before being released as the first product. Only then can the second substrate bind to the modified enzyme, react, and regenerate the original enzyme state. nih.govtechscience.com

Hydroxypyrimidine derivatives have been identified as potent inhibitors of various enzymes, and understanding their mechanisms is crucial for drug design and biochemical studies.

Aldehyde Oxidase: 5-Bromo-2-hydroxypyrimidine is a potent inhibitor of aldehyde oxidase. Its inhibitory action is attributed to its ability to form various tautomers, allowing it to bind to multiple sites on the enzyme.

Xanthine Oxidoreductase (XO): The drug topiroxostat, a pyrimidine derivative, inhibits XO through a stepwise mechanism involving its hydroxylated metabolites. Computational studies show that the inhibitor and its metabolites bind in the enzyme's active site, interacting with key residues such as E802, R880, F914, and F1009 through hydrogen bonds and other noncovalent interactions. Ultimately, a hydroxylated form of the inhibitor coordinates with the molybdenum cofactor (Moco) in the active site, blocking the enzyme's catalytic cycle.

HIV Reverse Transcriptase (RNase H domain) and Integrase: A series of 5-hydroxy-pyridine-4-one derivatives have been evaluated as dual inhibitors of these two metal-dependent HIV enzymes. Docking studies suggest a mechanism where the chelating groups of the inhibitors (the hydroxypyridinone core) interact with the essential magnesium ions in the active site. This anchors the inhibitor, while lipophilic side chains extend into nearby hydrophobic pockets, enhancing binding affinity. nih.gov

GTP Cyclohydrolase I (GTPCH): The inhibitor 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) inhibits GTPCH through an indirect mechanism. Potent inhibition by DAHP requires the presence of the GTPCH feedback regulatory protein (GFRP). DAHP engages this endogenous feedback system, mimicking the inhibitory effect of the pathway's end product, tetrahydrobiopterin (B1682763) (BH4).

The table below details the inhibitory mechanisms for several hydroxypyrimidine analogs.

Inhibitor AnalogTarget EnzymeMolecular Mechanism of Inhibition
5-Bromo-2-hydroxypyrimidine Aldehyde OxidaseBinds to multiple sites on the enzyme due to its ability to form various tautomers.
Topiroxostat Xanthine OxidoreductaseMetabolites bind in the active site and coordinate with the reduced molybdenum cofactor, preventing enzymatic turnover.
5-Hydroxy-pyridine-4-ones HIV RNase H / IntegraseChelating core interacts with Mg²⁺ ions in the active site, while lipophilic moieties fit into hydrophobic pockets. nih.gov
2,4-Diamino-6-hydroxypyrimidine (DAHP) GTP Cyclohydrolase IRequires and engages the GTPCH feedback regulatory protein (GFRP) to induce an inhibited state.
2-Hydroxypyrimidine Yeast Cytosine DeaminaseActs as a transition-state analog, binding in the active site as a hydrated adduct and coordinating with the catalytic zinc ion. researchgate.net

Enzyme-Substrate Binding and Catalytic Mechanisms

Mechanistic Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

5-Hydroxypyrimidines and their nucleoside forms can arise from oxidative damage and have significant interactions with nucleic acids and the proteins that maintain them.

Interaction with DNA: Oxidative stress can damage DNA bases, and the oxidation of cytosine can lead to the formation of lesions such as this compound. researchgate.net These lesions are recognized and repaired by the cell's DNA repair machinery. The DNA repair enzyme Endonuclease VIII (Nei) , a DNA glycosylase, is responsible for excising a wide range of oxidized pyrimidines, including 5-hydroxypyrimidines, from the genome. medchemexpress.com The recognition mechanism involves several dramatic conformational changes in both the DNA and the protein. The enzyme kinks the DNA backbone at the site of the lesion, flips the damaged base out of the double helix, and inserts it into its own active site for excision. Simultaneously, a loop from the enzyme (containing residues Gln-69, Leu-70, and Tyr-71) intrudes into the void left in the DNA helix. medchemexpress.com

In some cases, oxidized pyrimidine analogs can act as "suicide" inhibitors of DNA repair enzymes. For example, the oxidized thymine lesion 5-hydroxy-5-methylhydantoin (B43818) can act as a molecular trap for DNA glycosylases like Fpg/MutM. The enzyme attempts to remove the lesion but instead forms an irreversible covalent bond with the damaged DNA, effectively trapping itself. imrpress.com

Interaction with RNA: Oxidative damage can also affect RNA. 5-Hydroxyuridine (B57132) (5-OHU) is an oxidized nucleoside that can be formed from damage to either uridine (B1682114) or cytosine within an RNA molecule. Its presence can have significant functional consequences. For example, 5-hydroxyuridine is a known modification found at the "wobble" position of the anticodon in some transfer RNA (tRNA) molecules. This modification can influence codon recognition and enhance the fidelity of protein synthesis. However, the stochastic formation of 5-OHU in messenger RNA (mRNA) due to oxidative stress can be mutagenic, as it has the potential to cause mispairing during translation, leading to errors in the resulting protein.

Molecular Recognition and Binding Studies

The concept of "molecular recognition" pertains to the specific, noncovalent binding between a host molecule and a guest molecule or ion. psu.edu This principle is fundamental to numerous biological processes, including catalysis and biochemical signaling, and is a cornerstone of technologies like chemical sensing and separations. psu.edu

In the context of this compound and its derivatives, molecular recognition studies often focus on their interactions within larger biological structures, such as nucleic acids. For instance, the modification of pyrimidine bases at the C5 position, including hydroxylation, can influence the stability and conformation of DNA and RNA structures. mdpi.com These modifications are crucial for their biological functions and are subjects of intense research in molecular biology. mdpi.com

Studies have explored how modified nucleobases, including those with this compound scaffolds, are recognized by enzymes and other proteins. For example, research on opioid peptides and their receptors provides insights into the molecular cloning and functional characterization of these systems, which can be used as tools to investigate peptide recognition. nih.gov While not directly involving this compound, these studies offer a framework for understanding the principles of molecular recognition that are broadly applicable.

The binding of small molecules to larger host structures can be quantified using various techniques. A common method involves determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which provide measures of binding affinity. ecampusontario.ca Computational methods, such as molecular docking, are also employed to predict and analyze the interactions between a ligand and its target binding site. ecampusontario.ca

Role in Nucleic Acid Base Modification Research and Mutagenesis Mechanisms

This compound derivatives, such as 5-hydroxycytosine (B44430) and 5-hydroxyuracil (B1221707), are significant products of oxidative damage to DNA. oup.comnih.gov This damage can arise from reactive oxygen species (ROS) and ionizing radiation, leading to various DNA lesions. oup.comsrce.hr These modified bases are of great interest in mutagenesis research because they can lead to point mutations if not repaired. oup.com

The mutagenic potential of these lesions stems from their altered base-pairing properties. For example, 5-hydroxycytosine has been shown to pair not only with guanine (B1146940) (G), its normal partner, but also with adenine (B156593) (A) and cytosine (C) under certain conditions. oup.com Similarly, 5-hydroxyuracil primarily pairs with adenine but can also pair with cytosine in specific sequence contexts. oup.com These mispairing events can result in C-to-T transitions, a common type of mutation observed after oxidative stress. oup.comnih.gov

Studies using Escherichia coli DNA polymerase I Klenow fragment have shown that the triphosphate forms of 5-hydroxydeoxycytidine (5-OHdCTP) and 5-hydroxydeoxyuridine (5-OHdUTP) can be incorporated into DNA. oup.comnih.gov Notably, these this compound deoxynucleoside triphosphates are more efficiently incorporated by the polymerase than some oxidized purine (B94841) counterparts, such as 8-oxodGTP. oup.comnih.gov Furthermore, 5-OHdCTP can be misincorporated opposite adenine in a DNA template, albeit with lower efficiency than the misincorporation of 8-oxodGTP opposite adenine. oup.com

The specificity of nucleotide incorporation opposite 5-hydroxypyrimidines in a DNA template is dependent on the surrounding sequence. nih.gov In one sequence context, DNA polymerase predominantly incorporates dG opposite 5-hydroxy-2'-deoxycytidine (B120496) (5-OHdC), with some dA incorporation. In the same context, dA is the main nucleotide inserted opposite 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU). nih.gov However, in a different sequence context, dC was the primary nucleotide incorporated opposite both 5-OHdC and 5-OHdU. nih.gov These findings suggest that 5-hydroxypyrimidines can be premutagenic lesions, potentially leading to both C-to-T transitions and C-to-G transversions. nih.gov

The cellular response to this type of DNA damage involves specific repair mechanisms. Enzymes such as endonuclease III and FAPY DNA-glycosylase can recognize and remove 5-hydroxycytosine and 5-hydroxyuracil from DNA. oup.com Uracil DNA-glycosylase also recognizes 5-hydroxyuracil. oup.com The existence of these repair pathways highlights the biological importance of removing these potentially mutagenic lesions.

Table 1: Mispairing Potential of this compound Derivatives

Oxidized Base Normal Partner Mispairing Partner(s) Potential Mutation
5-Hydroxycytosine Guanine (G) Adenine (A), Cytosine (C) oup.com C-to-T transition, C-to-G transversion nih.gov

Bio-inspired Synthesis and Biosynthetic Pathway Studies Utilizing this compound Scaffolds

The pyrimidine ring system is a crucial scaffold found in numerous natural products and is a key target in the synthesis of bioactive molecules. mdpi.comtandfonline.com Bio-inspired synthesis leverages the structural motifs and reaction pathways found in nature to design novel and efficient synthetic routes.

While direct studies on the biosynthetic pathways of this compound itself are not extensively detailed in the provided context, the synthesis of various derivatives containing this scaffold has been reported. For instance, a series of 5-hydroxymethylpyrimidines with variations at the 4-position have been synthesized through the reduction of corresponding esters. mdpi.com Another synthetic approach involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol to produce 5-benzyloxy-2-cyanopyrimidine, which is then converted to 5-hydroxy pyrimidine-2-carboxylic acid. google.com

The principles of biosynthetic pathway analysis can inspire the laboratory synthesis of complex natural products. imperial.ac.uk Modern tools, including deep learning models, are being developed to navigate and predict biosynthetic pathways for natural products, which can aid in the design of synthetic strategies. nih.gov

In a broader sense, the functionalization of scaffolds with groups that mimic biological functionalities is a key aspect of bio-inspired materials science. For example, hydroxypyridinone (HOPO) ligands, which share some structural similarities with hydroxypyrimidines, have been used to create stable, bio-inspired materials capable of chelating metal ions. acs.org This demonstrates a bio-inspired approach to creating functional materials, a strategy that could be applied to this compound-based systems.

Table 2: Chemical Compounds Mentioned

Compound Name
5-Bromo-2-cyanopyrimidine
5-Benzyloxy-2-cyanopyrimidine
5-Hydroxy pyrimidine-2-carboxylic acid
5-Hydroxycytosine
5-Hydroxydeoxycytidine (5-OHdC)
5-Hydroxydeoxycytidine triphosphate (5-OHdCTP)
5-Hydroxymethylpyrimidine
5-Hydroxyuracil
5-Hydroxy-2'-deoxyuridine (5-OHdU)
5-Hydroxydeoxyuridine triphosphate (5-OHdUTP)
8-Oxodeoxyguanosine triphosphate (8-oxodGTP)
Adenine
Cytosine
Guanine
Phenylcarbinol

Computational and Theoretical Investigations of 5 Hydroxypyrimidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-hydroxypyrimidine (B18772). These methods model the behavior of electrons and nuclei to predict molecular structure, energy, and other electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Stability and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the stability and reactivity of pyrimidine (B1678525) derivatives. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular geometries and determine the energies of different tautomeric forms. researchgate.netijesit.comdntb.gov.ua For instance, studies on related hydroxypyrimidines have shown that the relative stability of tautomers can be accurately predicted, with computational results often aligning well with experimental data. researchgate.netresearchgate.net The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation, can also be calculated to confirm the stability and existence of the molecule and its derivatives. orientjchem.org

The reactivity of this compound can be assessed through various descriptors derived from DFT calculations. These descriptors help in understanding how the molecule will interact with other chemical species. For example, the analysis of frontier molecular orbitals and local reactivity indices can identify the most probable sites for electrophilic and nucleophilic attacks. orientjchem.org

HOMO-LUMO Analysis and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.comresearchgate.net

For pyrimidine derivatives, HOMO-LUMO analysis reveals the regions of the molecule that are electron-donating (rich in HOMO density) and electron-accepting (rich in LUMO density). This information is vital for predicting how the molecule will participate in chemical reactions. The charge transfer that occurs during electronic transitions from the HOMO to the LUMO can also be characterized. ijesit.comresearchgate.net

Table 1: Theoretical Data for a Related Pyrimidine Derivative (5-bromo-2-hydroxy pyrimidine)

Parameter Value Reference
HOMO Energy Value not explicitly stated, but analysis performed researchgate.net
LUMO Energy Value not explicitly stated, but analysis performed researchgate.net
HOMO-LUMO Gap Value indicates charge transfer within the molecule researchgate.net
Basis Set for DFT 6-311++G(d, p) researchgate.net
DFT Functional B3LYP researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

By simulating the molecule's dynamics, researchers can identify stable conformations and the energy barriers between them. researchgate.net This is achieved by analyzing the trajectory of the simulation, which provides information on bond lengths, bond angles, and dihedral angles over time. uiuc.edu For molecules with rotatable bonds, potential energy scans can be performed to identify the lowest energy conformers. researchgate.net

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding. The formation and breaking of hydrogen bonds with solvent molecules, for instance, can be monitored throughout the simulation, providing insights into the molecule's solvation and how it might interact with a biological target. nih.gov The radial distribution function can be used to analyze the arrangement of solvent molecules around specific atoms of the solute. nih.gov

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental data. nih.govmaterialsciencejournal.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These theoretical predictions are often in good agreement with experimental spectra and are essential for assigning the observed signals to specific atoms within the molecule. solubilityofthings.com

IR Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be computed using DFT. ijesit.com The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netijesit.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths. The analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations. researchgate.net

Table 2: Predicted Spectroscopic Data for a Related Pyrimidine Derivative (5-bromo-2-hydroxy pyrimidine)

Spectroscopy Type Predicted Data/Method Reference
¹H NMR Calculated using GIAO method researchgate.net
¹³C NMR Calculated using GIAO method researchgate.net
FT-IR Vibrational wavenumbers calculated using DFT/B3LYP researchgate.net
FT-Raman Raman scattering data calculated using DFT/B3LYP researchgate.net
UV-Vis Electronic properties evaluated in gas phase and DMSO solution researchgate.net

Cheminformatics and Machine Learning Approaches for Analogue Design and Prediction

Cheminformatics and machine learning (ML) are increasingly being used in the design and analysis of new molecules. nuvisan.com These data-driven approaches can accelerate the discovery of novel compounds with desired properties by learning from existing chemical and biological data. mdpi.comnih.gov

For a compound like this compound, these methods can be applied to:

Analogue Design: Generative models can design new molecules (analogues) with optimized properties based on a desired profile. nuvisan.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physicochemical properties of new analogues without the need for synthesis and experimental testing. mdpi.com These models use molecular descriptors derived from the chemical structure to build predictive algorithms. mdpi.com Various ML algorithms, such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks, are employed for these tasks. nih.govresearchgate.net

Virtual Screening: Machine learning models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. acs.org

These computational tools, by analyzing vast datasets and identifying complex patterns, significantly enhance the efficiency and precision of the drug discovery and materials design process. nuvisan.com

Advanced Analytical and Characterization Techniques for 5 Hydroxypyrimidine Research

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of 5-hydroxypyrimidine (B18772), providing highly accurate mass measurements that facilitate the determination of elemental compositions. researchgate.netcurrenta.de This precision is crucial for confirming the identity of synthesized compounds and for elucidating the structures of unknown byproducts or metabolites. researchgate.netcurrenta.demdpi.com When coupled with techniques like gas chromatography (GC-HRMS) or ultra-high-performance liquid chromatography (UHPLC-HRMS), it becomes a powerful tool for analyzing complex mixtures and monitoring the progress of chemical reactions involving this compound. researchgate.netcurrenta.dewaters.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer profound insights into the molecular structure. mdpi.com By analyzing the fragment ions, researchers can piece together the connectivity of the molecule, confirming the presence of the pyrimidine (B1678525) core and the hydroxyl substituent. For instance, in the analysis of compounds like 2,4-diamino-6-ethyl-5-hydroxypyrimidine, HRMS can confirm the molecular weight of 154.17 g/mol , corresponding to the molecular formula C₆H₁₀N₄O.

Key applications of HRMS in this compound research:

Accurate Mass Measurement: Determination of the precise molecular weight, often to four decimal places, allows for the confident assignment of a molecular formula. currenta.de

Structural Elucidation: Analysis of fragmentation patterns helps to identify the core structure and the positions of functional groups. mdpi.com

Impurity Profiling: UHPLC-HRMS can detect and help identify trace-level impurities in synthetic batches of this compound derivatives. waters.com

Reaction Monitoring: Tracking the formation of products and the consumption of reactants in real-time.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound in both solution and solid states. While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, advanced 2D NMR techniques are essential for unambiguously assigning signals and understanding complex molecular structures. nih.govhdki.hr

2D NMR Techniques for this compound Analysis:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyrimidine ring and any associated substituent groups. libretexts.orgemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. emerypharma.comresearchgate.nethmdb.ca This is invaluable for assigning the carbon signals of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range couplings. emerypharma.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.netharvard.edu

Solid-State NMR (ssNMR):

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique provides unequivocal evidence of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the compound's stability and crystal packing.

For example, crystallographic analysis can definitively establish the tautomeric form present in the crystal lattice. Derivatives of 4-hydroxypyrimidine (B43898), for instance, can exist in keto-enol tautomeric forms, and X-ray data reveals a strong preference for the 3H-keto tautomer in the solid state. nih.gov In studies of metal complexes, such as those involving 2-thione-4,6-diamino-5-hydroxypyrimidine, X-ray crystallography has been used to determine the molecular structures and coordination geometries. researchgate.net Similarly, the crystal structure of a complex involving 2,4-diamino-5-[(2'-naphthylthio)methyl]furo[2,3-d]pyrimidine with dihydrofolate reductase has been elucidated, revealing key hydrophobic interactions. nih.gov

Information obtained from X-ray Crystallography:

Molecular Geometry: Precise bond lengths and angles.

Tautomeric Form: Unambiguous identification of the dominant tautomer in the solid state.

Crystal Packing: Understanding of how molecules are arranged in the crystal lattice.

Intermolecular Interactions: Detailed information on hydrogen bonding and other non-covalent interactions.

Conformation: The spatial arrangement of atoms in a molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomer Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for probing the functional groups and tautomeric forms of this compound. gatewayanalytical.commt.com These methods are based on the principle that molecular bonds vibrate at specific frequencies, which are characteristic of the bond type and its chemical environment. gatewayanalytical.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. It is particularly sensitive to polar bonds and is excellent for identifying functional groups such as hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups, which are relevant to the different tautomeric forms of hydroxypyrimidines. gatewayanalytical.com For instance, the IR spectrum of a 2-amino-5,6-dimethyl-4-hydroxypyrimidine derivative suggested the presence of the 4-hydroxy tautomer, even when it was not apparent from X-ray data. nih.gov

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (from a laser). mt.com Raman spectroscopy is highly sensitive to non-polar, symmetric bonds, such as C-C, C=C, and C≡C bonds within the pyrimidine ring, making it complementary to FT-IR. gatewayanalytical.com It is often used with little to no sample preparation. sapub.org

The combination of FT-IR and Raman spectroscopy, supported by computational methods like Density Functional Theory (DFT), can provide a comprehensive vibrational analysis. researchgate.netresearchgate.net This combined approach has been used to study the vibrational wavenumbers and tautomeric equilibrium of compounds like 5-bromo-2-hydroxy pyrimidine. researchgate.net Tautomerism is a significant aspect of hydroxypyrimidine chemistry, as the position of the proton (on the oxygen or a ring nitrogen) affects the molecule's electronic structure and reactivity. ijfans.org Vibrational spectra can help distinguish between the hydroxy and keto (or pyridone) tautomers by identifying characteristic vibrational modes. researchgate.net

TechniquePrincipleInformation ProvidedStrengths for this compound Analysis
FT-IR Absorption of infrared lightVibrational modes of polar functional groupsExcellent for detecting -OH, -NH, and C=O stretches, crucial for identifying tautomers. gatewayanalytical.com
Raman Inelastic scattering of laser lightVibrational modes of non-polar, symmetric bondsComplements FT-IR by providing information on the pyrimidine ring's skeletal vibrations. gatewayanalytical.com

Chromatographic Methods for Purity Assessment and Isolation in Complex Mixtures (e.g., HPLC-MS, GC-MS)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its derivatives, especially when dealing with complex reaction mixtures or biological samples. The coupling of chromatography with mass spectrometry provides a powerful analytical platform for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like many pyrimidine derivatives. When coupled with a mass spectrometer (HPLC-MS), it allows for the separation of components in a mixture followed by their immediate identification and quantification based on their mass-to-charge ratio. sigmaaldrich.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) offers even greater resolution and sensitivity, making it suitable for detecting trace amounts of analytes. mdpi.com This is critical for impurity profiling in pharmaceutical development and for metabolomics studies. waters.comuab.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for volatile and thermally stable compounds. wjpls.orgnih.gov Before analysis, non-volatile compounds like this compound may require derivatization to increase their volatility. mdpi.com The technique separates compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a fragmentation pattern that acts as a molecular fingerprint, which can be compared against spectral libraries for identification. nih.gov GC-MS has been successfully used to identify various pyrimidine derivatives, including 4,5-diamino-2-hydroxypyrimidine, in extracts from natural sources. wjpls.orgnih.govresearchgate.net

MethodAnalytesPrincipleApplications for this compound
HPLC-MS Non-volatile, thermally labile compoundsSeparation by differential partitioning between a liquid mobile phase and a solid stationary phase, followed by mass detection. mdpi.comPurity assessment, isolation of derivatives, analysis in biological fluids. sigmaaldrich.comresearchgate.net
GC-MS Volatile, thermally stable compounds (or their volatile derivatives)Separation by partitioning between a gaseous mobile phase and a stationary phase, followed by mass detection. nih.govmdpi.comIdentification in complex mixtures (e.g., natural product extracts), analysis of reaction products after derivatization. wjpls.orgresearchgate.net

Electrochemical Analysis for Redox Properties and Electron Transfer Studies

Electrochemical analysis provides valuable insights into the redox properties of this compound, detailing its ability to undergo oxidation and reduction reactions. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are employed to study the electron transfer processes, which are fundamental to understanding the molecule's potential role in biological systems and its reactivity. mdpi.com

By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is generated, which reveals the potentials at which oxidation and reduction occur. For instance, studies on 2-pyridone derivatives have shown that the electrochemical activity is often determined by the presence of a hydroxyl group on the ring. mdpi.com The pH of the medium can significantly influence the redox potentials, indicating the involvement of protons in the electron transfer mechanism. ucl.ac.uk

The data obtained from electrochemical experiments can be correlated with theoretical calculations (e.g., DFT) to understand the stability of the radicals formed upon oxidation or reduction and to identify the most electrochemically active form of the molecule (e.g., protonated vs. deprotonated). mdpi.com This information is crucial for designing molecules with specific electronic properties for applications in areas like materials science or medicinal chemistry, where redox activity can be linked to biological function. researchgate.net

Future Research Directions and Perspectives on 5 Hydroxypyrimidine

Development of Novel and Efficient Synthetic Strategies

One promising direction is the development of novel catalytic systems. For instance, palladium-catalyzed cross-coupling reactions have shown utility in the functionalization of pyrimidine (B1678525) rings and could be further optimized for the synthesis of 5-hydroxypyrimidine (B18772) analogues. researchgate.net Exploring alternative catalysts and reaction conditions could lead to higher yields and greater functional group tolerance.

Furthermore, late-stage functionalization approaches are gaining traction. These methods allow for the introduction of the hydroxyl group or other functionalities at a later step in the synthetic sequence, which can be advantageous for creating diverse libraries of compounds. researchgate.net Research into C-H activation and other direct functionalization techniques could provide more streamlined access to complex this compound derivatives.

Recent advancements have demonstrated the potential for decagram-scale synthesis of key intermediates like 2,4-diamino-6-ethyl-5-hydroxypyrimidine, a crucial component for certain therapeutic agents. researchgate.netthieme-connect.com Building upon such successes to develop robust and readily scalable methods for a broader range of this compound compounds will be a key focus. This includes designing chromatography-free purification methods to enhance the practicality and economic viability of large-scale production. thieme-connect.com

A comparative analysis of current synthetic approaches highlights the trade-offs between chemical synthesis and microbial biosynthesis. While chemical synthesis offers precision, it often suffers from low yields and the use of toxic reagents. In contrast, microbial biosynthesis presents a greener alternative but with challenges in modification efficiency. Future work could explore hybrid approaches that combine the strengths of both methods.

Table 1: Comparison of Synthetic Strategies for this compound Derivatives

StrategyAdvantagesDisadvantagesFuture Research Focus
Palladium-Catalyzed Cross-Coupling High-yielding for specific transformationsCan require expensive catalysts and ligandsDevelopment of more active and versatile catalyst systems.
Late-Stage Functionalization Allows for rapid diversification of complex moleculesCan be challenging to achieve regioselectivityExploration of new directing groups and C-H activation methods.
Multi-component Reactions (e.g., Biginelli) Convergent and atom-economicalCan have limited scope and require harsh conditionsDevelopment of milder and more general reaction conditions. nih.gov
Microbial Biosynthesis Environmentally friendlyOften results in incomplete modification and requires complex downstream processingStrain engineering for improved efficiency and selectivity.

Exploration of Unprecedented Reactivity and Derivatization Pathways

The reactivity of the this compound core offers a rich landscape for chemical exploration. The interplay between the hydroxyl group and the nitrogen atoms in the pyrimidine ring gives rise to unique electronic properties that can be harnessed for novel transformations. Future research should aim to uncover and exploit unprecedented reactivity patterns to access new chemical space.

One area of interest is the further exploration of the tautomeric forms of this compound and how this influences its reactivity. Understanding and controlling the tautomeric equilibrium can enable selective functionalization at different positions of the pyrimidine ring.

Derivatization of the hydroxyl group is a key strategy for modulating the properties of this compound-containing molecules. Beyond simple etherification or esterification, the development of novel derivatization reactions could lead to compounds with unique biological activities or material properties. For example, the synthesis of diarylamines containing a this compound moiety has led to the discovery of potent antioxidants. researchgate.net

The pyrimidine ring itself is amenable to various modifications. N-directed C-H arylation has been successfully employed to introduce phenyl groups at specific positions on a pyrimidine scaffold, demonstrating the potential for late-stage modification of complex molecules. mdpi.com Further exploration of such C-H functionalization reactions, as well as other modern synthetic methods, will undoubtedly lead to the discovery of novel derivatives with interesting properties.

The oxidation of this compound nucleosides is another area ripe for investigation. Studies have shown that oxidation can lead to a complex mixture of products, including hydantoin (B18101) derivatives. nih.gov A deeper understanding of these oxidative pathways could have implications for understanding DNA damage and repair mechanisms.

Design and Synthesis of Next-Generation Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of next-generation functional materials. idu.ac.id Its ability to participate in hydrogen bonding and π-stacking interactions can be leveraged to create materials with tailored optical, electronic, and mechanical properties.

Future research in this area could focus on incorporating this compound units into polymers to create high-performance materials. idu.ac.id For example, polyimides containing heterocyclic rings are known for their excellent thermal and mechanical stability. idu.ac.id The introduction of this compound could impart additional functionalities, such as improved solubility or specific recognition capabilities.

The development of adaptive and responsive materials is another exciting frontier. Polymers with dynamic bonds, which can rearrange under specific conditions, exhibit properties like self-healing and shape memory. nih.gov The hydrogen-bonding capabilities of this compound could be exploited to create such dynamic networks.

Furthermore, the potential of this compound derivatives in organic electronics is an area worthy of exploration. The electron-deficient nature of the pyrimidine ring, combined with the electron-donating character of the hydroxyl group, could lead to materials with interesting charge-transport properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Mechanistic Probes for Biological Systems

The development of sophisticated molecular probes is crucial for unraveling complex biological processes. This compound derivatives, with their potential for fluorescence and specific biological interactions, are promising candidates for the design of advanced mechanistic probes. nih.gov

Future research could focus on developing fluorescent probes that can selectively detect and image specific analytes or biological events within living cells. thno.orgmdpi.commdpi.com For instance, probes could be designed to respond to changes in the cellular microenvironment, such as pH or redox state. The inherent fluorescence of some pyrimidine systems or the ability to attach fluorophores makes them suitable for this purpose.

The incorporation of this compound into nucleoside analogues can provide valuable tools for studying DNA and RNA biology. These modified nucleosides can be used to probe the mechanisms of DNA polymerases and repair enzymes. oup.com For example, studies have shown that 5-hydroxydeoxycytidine triphosphate can be incorporated into DNA and can even mispair with other bases, providing insights into mutagenesis. oup.com

Furthermore, this compound-based compounds can be designed as probes for specific enzymes or receptors. By attaching reactive groups or reporter tags, these molecules can be used to identify and characterize protein targets, a critical step in drug discovery. nih.gov The development of probes for imaging oxidative stress is one such application where these compounds could be valuable. nih.gov

Integration of Computational Design with Experimental Synthesis

The synergy between computational design and experimental synthesis is revolutionizing the field of chemistry. mdpi.comnih.gov This integrated approach can accelerate the discovery and optimization of novel this compound-based compounds with desired properties.

Computational methods, such as density functional theory (DFT), can be used to predict the reactivity, electronic properties, and spectroscopic signatures of this compound derivatives. nih.gov This information can guide the design of new synthetic targets and help to rationalize experimental observations. For example, computational studies can predict the preferred tautomeric form of a molecule, which is crucial for understanding its reactivity. nih.gov

Molecular docking and molecular dynamics simulations can be employed to predict the binding of this compound-based ligands to biological targets, such as enzymes and receptors. researchgate.net This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for experimental synthesis and testing. This approach has been successfully used to design inhibitors for various enzymes.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical research. mdpi.com These methods can be trained on existing experimental data to predict the properties and activities of new compounds, further accelerating the design-synthesis-test cycle. The integration of these computational tools will be essential for navigating the vast chemical space of this compound derivatives. designsociety.org

Addressing Challenges and Identifying Opportunities in this compound Research

Despite the significant potential of this compound, several challenges need to be addressed to fully realize its utility. Overcoming these hurdles will open up new opportunities for fundamental research and practical applications.

One of the primary challenges remains the development of truly general and scalable synthetic methods. researchgate.net While progress has been made for specific derivatives, a more universal approach is needed to facilitate broader exploration of this chemical scaffold. This includes the development of methods that are tolerant of a wide range of functional groups and that avoid the use of harsh or toxic reagents.

Another challenge lies in the detailed characterization of the physicochemical properties of this compound and its derivatives. A deeper understanding of factors such as pKa, tautomeric equilibria, and conformational preferences is essential for rational drug design and materials science applications.

Opportunities for future research are abundant. The exploration of this compound in new therapeutic areas beyond its current applications is a promising avenue. For example, its structural similarity to nucleobases suggests potential applications in antiviral and anticancer therapies. researchgate.net

In the realm of materials science, the unique properties of this compound have yet to be fully exploited. There are significant opportunities to develop novel polymers, liquid crystals, and electronic materials based on this versatile building block.

Finally, the continued development and application of advanced analytical and computational techniques will be crucial for unlocking the full potential of this compound research. These tools will enable a more profound understanding of the structure-property relationships that govern the behavior of these fascinating molecules.

Q & A

Q. What are the established synthetic routes for 5-hydroxypyrimidine, and how can researchers optimize yield and purity?

Methodological Answer:

  • The synthesis of this compound derivatives (e.g., SNK-411 and SNK-578) often involves nucleophilic substitution or oxidation reactions. For example, early work in the Journal of the Chemical Society (1960) outlines condensation methods using hydroxylamine and carbonyl precursors under controlled pH conditions .
  • Optimization requires monitoring reaction kinetics via HPLC or NMR to identify intermediates. Recent advances suggest using catalytic oxidation of pyrimidine nucleosides (e.g., this compound deoxynucleoside triphosphates) with metal-free oxidants to reduce side products .

Q. What analytical techniques are most effective for quantifying this compound in biological samples?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting this compound derivatives in serum or tissue homogenates due to its sensitivity in distinguishing structural isomers .
  • For DNA incorporation studies, exonuclease-free Klenow fragment assays can quantify the efficiency of this compound triphosphate incorporation into synthetic DNA strands .

Advanced Research Questions

Q. How does this compound modulate cytokine profiles in cancer models, and what experimental designs address contradictory findings?

Methodological Answer:

  • In murine Lewis lung carcinoma models, this compound derivatives (e.g., SNK-411) significantly reduce pro-oncogenic Th2 cytokines (IL-4, IL-6) but not Th1 cytokines like IFN-γ. To resolve contradictions:
  • Use multiplex ELISA assays with longitudinal sampling to track temporal cytokine changes.
  • Control for tumor microenvironments by stratifying cohorts based on metastasis indices .

Q. What strategies enhance the anti-metastatic efficacy of this compound when combined with chemotherapeutics like doxorubicin?

Methodological Answer:

  • Co-administration with doxorubicin requires staggered dosing to mitigate cardiotoxicity. Preclinical studies show that administering this compound derivatives (e.g., SNK-578) 24 hours post-doxorubicin injection improves survival by 42.9–60.2% in murine models .
  • Mechanistic synergy can be validated via RNA-seq to identify pathways (e.g., oxidative stress response) co-regulated by both agents.

Q. How do this compound derivatives interact with DNA repair mechanisms, and what assays validate these interactions?

Methodological Answer:

  • This compound triphosphates are incorporated into DNA during replication, causing strand breaks. Use in vitro primer extension assays with purified DNA polymerases to quantify misincorporation rates .
  • For in vivo validation, employ comet assays or γH2AX staining in treated cell lines to measure DNA damage response .

Methodological and Analytical Frameworks

Q. How should researchers address conflicting data on this compound’s biological effects?

Methodological Answer:

  • Apply the Cochrane framework for systematic reviews:
  • Define inclusion/exclusion criteria for studies (e.g., in vivo vs. in vitro models).
  • Use meta-regression to assess heterogeneity sources (e.g., dosage variations, model specificity) .
    • For lab-based contradictions, replicate experiments under standardized conditions (e.g., cell line authentication, reagent lot controls) .

Q. What scoping review methodologies are suitable for mapping this compound’s applications across disciplines?

Methodological Answer:

  • Follow Arksey & O’Malley’s framework:

Identify research questions (e.g., "What are the understudied therapeutic targets of this compound?").

Screen databases (PubMed, Scopus) using controlled vocabularies (MeSH terms: "Pyrimidines/chemistry," "Antineoplastic Agents/pharmacology").

Consult domain experts to validate gaps .

Q. What ethical and reproducibility considerations apply to this compound research?

Methodological Answer:

  • Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant):
  • For animal studies, justify sample sizes using power analysis to minimize unnecessary use.
  • Publicly share raw spectral data (NMR, MS) via repositories like Zenodo to enhance reproducibility .

Experimental Design and Reporting

Q. How to design a robust study investigating this compound’s pharmacokinetics?

Methodological Answer:

  • Use a crossover design in rodent models to compare oral vs. intraperitoneal administration.
  • Quantify plasma half-life via non-compartmental analysis (WinNonlin software) and validate using stable isotope-labeled internal standards .

Q. What documentation standards ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Report reaction conditions (solvent purity, temperature gradients) following ACS Guidelines.
  • Include negative controls (e.g., no catalyst) in supplementary materials to validate product specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.